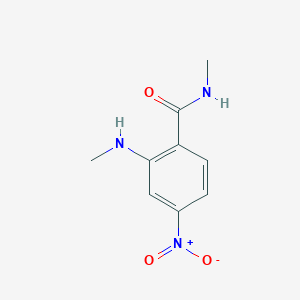

N-Methyl-2-(methylamino)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

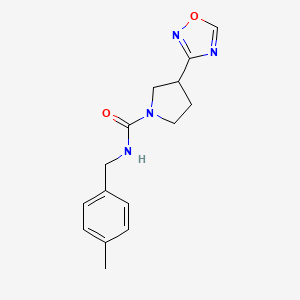

Vue d'ensemble

Description

“N-Methyl-2-(methylamino)benzenecarbothioamide” is a compound that has been mentioned in the context of early discovery research . Another compound, “N-Methyl-2-nitroaniline”, is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the synthesis and ring-opening polymerization of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) of several amino acids were investigated .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, two related structures, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, have been analyzed by X-ray crystallography .Chemical Reactions Analysis

Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . Nitroanilines are also known to be toxic and many methods have been developed to reduce nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the rotational spectrum of N-Methyl-2-Aminoethanol was recorded in the isolated conditions of a free jet expansion .Applications De Recherche Scientifique

DNA Repair and Cancer Research

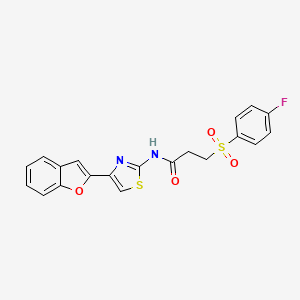

Studies have demonstrated the role of similar benzamide derivatives in enhancing DNA repair mechanisms. For instance, benzamide and its analogs have been found to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. These inhibitors were shown to enhance unscheduled DNA synthesis following DNA damage, suggesting potential applications in cancer therapy and understanding DNA repair mechanisms Miwa et al., 1981.

Spectroscopic Studies and Chemical Properties

Research into the spectroscopic properties of benzamide derivatives, including N-Methyl-2-(methylamino)-4-nitrobenzamide, has provided insights into their chemical behavior in various solvents. Such studies are crucial for understanding the compound's reactivity and potential applications in chemical synthesis and material science Brozis et al., 1999.

Pharmacological Research

Benzamide derivatives have been evaluated for their pharmacological properties, including anticonvulsant activities. Some derivatives have shown efficacy in animal models, highlighting their potential as therapeutic agents in treating neurological disorders Bailleux et al., 1995.

Photocatalytic Applications

Research into the photocatalytic degradation of organic pollutants has included the use of benzamide derivatives as catalysts or catalyst modifiers. These studies contribute to the development of more efficient methods for environmental remediation and pollution control Torimoto et al., 1996.

Synthesis and Material Science

The development of synthetic pathways for benzamide derivatives, including this compound, is crucial for their application in material science and organic chemistry. Efficient synthesis methods enable the production of these compounds for further research and potential commercial applications Xu et al., 2013.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of similar compounds involve further exploration of their synthesis, structural analysis, and potential applications. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .

Propriétés

IUPAC Name |

N-methyl-2-(methylamino)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-8-5-6(12(14)15)3-4-7(8)9(13)11-2/h3-5,10H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPMEIIBYUZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)

![(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2475848.png)